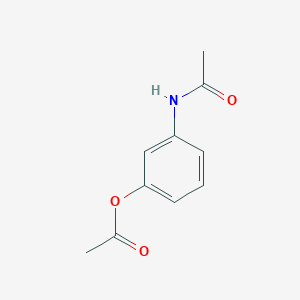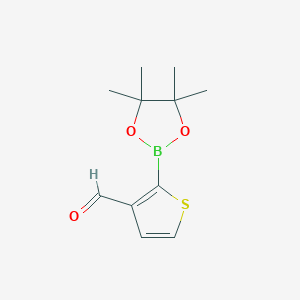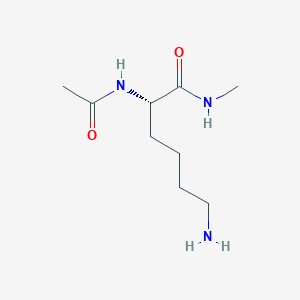
4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C₉H₉ClFNO₃S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an acetamido group, a fluoro substituent, and a sulfonyl chloride group attached to a methylbenzene ring.
科学的研究の応用
4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 2-fluoro-5-methylbenzenesulfonyl chloride, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetamido derivative.
Chlorination: Finally, the sulfonyl chloride group is introduced using thionyl chloride or another chlorinating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.
Oxidation and Reduction: The acetamido group can be oxidized or reduced under specific conditions to form different functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium on carbon, platinum
Solvents: Dichloromethane, ethanol, water
Conditions: Room temperature to reflux, inert atmosphere for sensitive reactions
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acids: Formed by hydrolysis
作用機序
The mechanism of action of 4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites, such as amino or hydroxyl groups. The acetamido and fluoro substituents can influence the compound’s reactivity and selectivity in these reactions.
類似化合物との比較
4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride can be compared with other sulfonyl chloride derivatives:
4-Acetamido-2-chloro-5-methylbenzenesulfonyl chloride: Similar structure but with a chloro substituent instead of a fluoro group. The fluoro group in this compound can enhance its reactivity and selectivity.
4-Acetamido-2-fluoro-5-ethylbenzenesulfonyl chloride: Similar structure but with an ethyl group instead of a methyl group. The methyl group in this compound can affect its steric properties and reactivity.
4-Acetamido-2-fluoro-5-methylbenzenesulfonic acid: The hydrolyzed form of this compound. The sulfonic acid group is less reactive than the sulfonyl chloride group.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
4-acetamido-2-fluoro-5-methylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO3S/c1-5-3-9(16(10,14)15)7(11)4-8(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUOEWIKOZFVBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)F)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














